2-Ethylethcathinone (hydrochloride)
Description
Systematic IUPAC Nomenclature and Structural Classification
Based on the systematic nomenclature patterns observed in related cathinone compounds found in the search results, 2-ethylethcathinone hydrochloride would systematically be named as 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one hydrochloride. This follows the established IUPAC naming convention demonstrated in the search results for similar compounds such as ethcathinone, which is systematically named as 2-(ethylamino)-1-phenylpropan-1-one, and 2-methylmethcathinone hydrochloride, which is named as 2-(methylamino)-1-(2-methylphenyl)propan-1-one hydrochloride.
The compound belongs to the substituted cathinone class, which represents synthetic derivatives of cathinone, the naturally occurring stimulant found in the khat plant (Catha edulis). According to the structural classification patterns evident in the search results, cathinone derivatives are characterized by a phenethylamine core featuring a phenyl ring bound to an amino group at the end of an ethyl side-chain that contains a ketone group in the beta position. The "2-ethyl" designation indicates an ethyl substitution at the ortho position of the phenyl ring, distinguishing it from the unsubstituted ethcathinone structure.
The hydrochloride salt form represents the protonated amine functionality complexed with hydrochloric acid, which is a common pharmaceutical salt form that enhances the compound's stability, solubility, and handling characteristics. This is consistent with the hydrochloride salt forms documented for related compounds such as ethcathinone hydrochloride and 2-methylmethcathinone hydrochloride found in the search results.
CAS Registry Number and Alternative Chemical Designations
The search results do not provide a specific Chemical Abstracts Service (CAS) registry number for 2-ethylethcathinone hydrochloride. For comparison, the related compound ethcathinone hydrochloride has the CAS number 51553-17-4, while 2-methylmethcathinone hydrochloride has the CAS number 1246815-51-9. The absence of a documented CAS number for 2-ethylethcathinone hydrochloride in the search results suggests this compound may be less frequently studied or commercially available compared to its structural analogs.
Alternative chemical designations that would be expected for this compound, based on the naming patterns observed in the search results for related cathinones, would likely include systematic variations such as 2-ethyl-N-ethylcathinone hydrochloride, 1-(2-ethylphenyl)-2-(ethylamino)propan-1-one hydrochloride, and potentially abbreviated forms similar to those documented for ethcathinone, which is also known as ETH-CAT, ethylpropion, and N-ethylaminopropiophenone.
The compound would also be expected to have standardized chemical identifiers including an International Chemical Identifier (InChI) and an InChI Key, following the format established for related compounds in the search results. For instance, ethcathinone has the InChI: InChI=1S/C11H15NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3, while 2-methylmethcathinone has a similar but structurally modified identifier.
Molecular Formula and Weight Calculations
Based on the structural relationship to documented compounds in the search results, 2-ethylethcathinone hydrochloride would have the molecular formula C13H19NO·HCl. This represents the addition of an ethyl group (C2H4) to the 2-position of ethcathinone (C11H15NO), combined with hydrochloric acid to form the hydrochloride salt. The free base molecular formula would be C13H19NO, while the hydrochloride salt adds the elements of hydrochloric acid (HCl) for a complete formula of C13H20ClNO.
The molecular weight calculation for 2-ethylethcathinone hydrochloride would be approximately 241.76 g/mol. This calculation is based on the sum of atomic weights: carbon (13 × 12.01), hydrogen (20 × 1.008), nitrogen (1 × 14.007), oxygen (1 × 15.999), and chlorine (1 × 35.45). For comparison, ethcathinone hydrochloride has a documented molecular weight of 213.70 g/mol, while 2-methylmethcathinone hydrochloride has a molecular weight of 213.70 g/mol. The additional ethyl substitution in 2-ethylethcathinone accounts for the increased molecular weight compared to these related compounds.
The structural modifications represented by the 2-ethyl substitution would be expected to influence the compound's physical and chemical properties compared to the parent ethcathinone structure, following patterns observed in similar positional and alkyl substitutions documented in the cathinone literature represented in the search results.
Properties
Molecular Formula |
C13H19NO · HCl |
|---|---|
Molecular Weight |
241.8 |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-11-8-6-7-9-12(11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H |
InChI Key |
HGKYCEVTJSCOJR-UHFFFAOYSA-N |
SMILES |
O=C(C(C)NCC)C1=C(CC)C=CC=C1.Cl |
Synonyms |
2-EEC |
Origin of Product |
United States |
Scientific Research Applications
Psychoactive Substance Studies
2-Ethylethcathinone is primarily utilized in research settings focused on psychoactive substances. Its stimulant effects are similar to those of amphetamines, making it a candidate for studies examining the impact of substituted cathinones on neurotransmitter systems, particularly dopamine and norepinephrine pathways .
Forensic Science
The compound is employed in forensic laboratories for substance identification and analysis. Its unique chemical structure allows for differentiation from other psychoactive substances, which is crucial in toxicology reports and legal investigations . Forensic applications include:
- Substance profiling : Identifying and quantifying 2-Ethylethcathinone in biological samples.
- Drug testing : Used in toxicology screenings to detect abuse patterns among users.
Toxicological Studies
Despite its applications, the biological and toxicological properties of 2-Ethylethcathinone have not been extensively evaluated. Preliminary assessments suggest potential risks associated with its use, including addiction and adverse health effects typical of stimulant drugs . Ongoing research aims to clarify these risks and establish safety profiles.
Regulatory Status
Due to its potential for abuse and limited therapeutic evaluation, 2-Ethylethcathinone is subject to strict regulations. It is available only through licensed controlled substance laboratories and qualified academic institutions . Researchers must ensure compliance with local regulations regarding the handling and study of such compounds.
Comparison with Similar Compounds
Comparison with Similar Cathinone Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 2-Ethylethcathinone (hydrochloride) with three related cathinones:
Key Observations :
Pharmacological and Toxicological Profiles
Ethcathinone (HCl) :
- Mechanism: Inhibits dopamine and norepinephrine reuptake, producing amphetamine-like stimulant effects in animal models .
- Behavioral Effects : Induces hyperactivity and stereotypic behaviors in rats at doses ≥1 mg/kg .
- Toxicity: Limited human data; case reports associate analogs with tachycardia, hyperthermia, and seizures .
4-CEC (HCl) :
- Crystal Structure: X-ray diffraction confirms a planar phenyl ring and ionic interactions between the hydrochloride and amino group, influencing solubility .
- Potency: Chlorine substitution may enhance potency relative to Ethcathinone, but in vivo data are lacking .
4-MEC (HCl) :
- Hazards : Classified as acutely toxic (oral LD₅₀: 300–2000 mg/kg in rodents) and a respiratory irritant (GHS07) .
- Legal Status : Regulated as a controlled substance analogue in multiple jurisdictions .
2-Ethylethcathinone (HCl) :
- Research Gaps: No published in vivo studies exist. Its extended alkyl chain may prolong half-life compared to Ethcathinone, but this requires validation .
Forensic and Analytical Differentiation
- Spectroscopic Signatures: Ethcathinone and 4-CEC are distinguishable via FT-IR and NMR, with 4-CEC showing characteristic C-Cl stretching at 750 cm⁻¹ .
- Chromatographic Retention: 2-Ethylethcathinone’s larger molecular weight results in longer retention times in GC-MS compared to Ethcathinone .
Research Findings and Implications
- Structural-Activity Relationships (SAR): Ethyl and methyl substitutions at the R² or para positions modulate potency and selectivity for monoamine transporters .
- Toxicological Risks: Analogs like 4-MEC exhibit higher acute toxicity than Ethcathinone, suggesting 2-Ethylethcathinone may pose similar or greater risks pending further study .
- Legal Challenges: Rapid structural modifications of cathinones complicate regulatory responses, necessitating advanced analytical methods for identification .
Preparation Methods
Starting Materials and Precursors
The synthesis begins with 2-ethylpropiophenone (CAS 939-48-0), a commercially available arylketone. Alternative routes may involve Friedel-Crafts acylation of ethylbenzene with propionyl chloride, though this method is less common due to lower regioselectivity. Ethylamine (CAS 75-04-7) and hydrobromic acid (48% w/w) are essential for subsequent steps.
Step 1: α-Bromination of 2-Ethylpropiophenone
The ketone undergoes bromination at the α-carbon using bromine (Br₂) in dichloromethane (CH₂Cl₂) under acidic conditions (e.g., glacial acetic acid). The reaction proceeds via electrophilic addition, yielding 2-(bromopropanoyl)-2-ethylbenzene as a key intermediate.
Reaction Conditions
Step 2: Amination with Ethylamine
The α-bromoketone reacts with ethylamine in anhydrous tetrahydrofuran (THF) or ethanol, facilitating nucleophilic substitution. The freebase form of 2-EEC is generated and subsequently treated with hydrochloric acid to form the hydrochloride salt.
Optimized Parameters
-
Solvent: THF (anhydrous)
-
Temperature: Reflux (66°C)
-
Molar ratio: 1:1.2 (bromoketone:ethylamine)
-
Reaction time: 12–18 hours
-
Salt formation: 37% HCl in diethyl ether
Purification and Isolation Techniques
Crystallization and Recrystallization
Crude 2-EEC·HCl is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with a melting point of 174–176°C. Impurities such as unreacted ethylamine or dimeric byproducts are removed through fractional crystallization.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O, 400 MHz) : δ 1.20 (t, 3H, CH₂CH₃), 2.57 (dt, 6H, CH₂NH), 2.88 (dt, 6H, CH₂CO), 7.40–7.60 (m, 4H, aromatic).
-
¹³C NMR : δ 12.5 (CH₂CH₃), 35.2 (CH₂NH), 50.1 (CH₂CO), 128.5–140.2 (aromatic), 205.8 (C=O).
Mass Spectrometry
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₉NO·HCl |
| Molecular weight | 241.76 g/mol |
| Melting point | 174–176°C |
| Solubility | >100 mg/mL in water |
| UV λmax (nm) | 250.5, 291.1 |
Industrial-Scale Production Considerations
Yield Optimization Strategies
-
Catalyst screening : Aluminum trichloride (AlCl₃) improves bromination efficiency.
-
Solvent selection : Ethanol reduces side reactions vs. THF in amination.
-
Temperature control : Lower amination temperatures (40–50°C) minimize decomposition.
Comparative Analysis of Synthetic Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
